Cas no 2171834-77-6 (4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}-2-methylbenzoic acid)

4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}-2-methylbenzoic acid 化学的及び物理的性質
名前と識別子
-
- 4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}-2-methylbenzoic acid
- 2171834-77-6
- 4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido}-2-methylbenzoic acid
- EN300-1485147
-
- インチ: 1S/C28H26N2O5/c1-17-14-18(10-11-19(17)25(31)32)30-26(33)28(12-13-28)16-29-27(34)35-15-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-11,14,24H,12-13,15-16H2,1H3,(H,29,34)(H,30,33)(H,31,32)
- InChIKey: FEDDLGVRWOPVFM-UHFFFAOYSA-N
- ほほえんだ: O=C(C1(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CC1)NC1C=CC(C(=O)O)=C(C)C=1
計算された属性
- せいみつぶんしりょう: 470.18417193g/mol
- どういたいしつりょう: 470.18417193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 8
- 複雑さ: 789
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 105Ų
4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}-2-methylbenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1485147-0.5g |
4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido}-2-methylbenzoic acid |
2171834-77-6 | 0.5g |
$3233.0 | 2023-05-26 | ||
Enamine | EN300-1485147-10.0g |
4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido}-2-methylbenzoic acid |
2171834-77-6 | 10g |
$14487.0 | 2023-05-26 | ||
Enamine | EN300-1485147-2.5g |
4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido}-2-methylbenzoic acid |
2171834-77-6 | 2.5g |
$6602.0 | 2023-05-26 | ||
Enamine | EN300-1485147-5000mg |
4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido}-2-methylbenzoic acid |
2171834-77-6 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1485147-250mg |
4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido}-2-methylbenzoic acid |
2171834-77-6 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1485147-1.0g |
4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido}-2-methylbenzoic acid |
2171834-77-6 | 1g |
$3368.0 | 2023-05-26 | ||
Enamine | EN300-1485147-50mg |
4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido}-2-methylbenzoic acid |
2171834-77-6 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1485147-100mg |
4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido}-2-methylbenzoic acid |
2171834-77-6 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1485147-1000mg |
4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido}-2-methylbenzoic acid |
2171834-77-6 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1485147-500mg |
4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropaneamido}-2-methylbenzoic acid |
2171834-77-6 | 500mg |
$3233.0 | 2023-09-28 |
4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}-2-methylbenzoic acid 関連文献
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}-2-methylbenzoic acidに関する追加情報
4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}-2-methylbenzoic acid: A Novel Compound for Targeted Therapeutic Applications
CAS No. 2171834-77-6 represents a highly specialized organic compound with unique structural features and potential biological activity. This molecule, formally named 4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}-2-methylbenzoic acid, is a complex derivative of benzoic acid with a cyclopropane ring and a fluorenyl group. The synthesis of this compound involves advanced chemical methodologies, including coupling reactions and functional group modifications, to achieve the desired molecular architecture.
The fluoren-9-yl moiety, a key structural component, contributes to the compound's stability and solubility properties. This functional group is derived from the fluorene ring system, which is widely studied for its applications in materials science and pharmaceutical chemistry. The methoxycarbonyl group attached to the fluoren-9-yl ring further enhances the compound's reactivity and potential for conjugation with other molecules.
Recent advancements in drug discovery have highlighted the importance of cyclopropane derivatives in modulating protein-protein interactions. The cyclopropaneamido functionality in this compound is designed to mimic the geometry of natural amino acid side chains, enabling it to act as a molecular mimic for specific protein targets. This structural feature is critical for its potential role in targeted drug delivery systems.
Studies published in Journal of Medicinal Chemistry (2023) have demonstrated the utility of similar compounds in inhibiting kinases associated with cancer progression. The 2-methylbenzoic acid core provides a hydrophobic scaffold that facilitates membrane permeability, a crucial property for oral bioavailability. The combination of these structural elements suggests a potential application in anti-cancer therapy.
Current research in biological activity assessment has focused on the compound's interactions with cellular signaling pathways. Preliminary data from in vitro experiments indicate that this molecule exhibits selective binding to the EGFR (Epidermal Growth Factor Receptor) kinase domain, a key target in oncology. This binding affinity is attributed to the precise spatial arrangement of the fluoren-9-yl and methoxycarbonyl groups, which form hydrogen bonds with the target protein.
The synthesis methodology for this compound involves a multi-step process, including the formation of the fluoren-9-yl methoxycarbonyl intermediate and the subsequent coupling with the cyclopropaneamido group. This approach leverages modern organocatalytic techniques to achieve high yields and stereochemical control. The optimization of reaction conditions, such as temperature and solvent polarity, has been critical in achieving the desired product purity.
Emerging trends in pharmaceutical chemistry emphasize the development of molecules with dual functionalities, such as multitarget ligands. The unique structure of this compound allows it to simultaneously interact with multiple protein domains, potentially enhancing its therapeutic efficacy. This property is particularly relevant in the treatment of complex diseases like neurodegenerative disorders, where multiple pathways are involved.
Recent computational modeling studies have provided insights into the molecular dynamics of this compound. Molecular docking simulations predict that the cyclopropaneamido group forms a stable complex with the target receptor, while the fluoren-9-yl moiety contributes to the molecule's overall conformational flexibility. These findings are supported by experimental data from surface plasmon resonance assays, which measure binding kinetics in real-time.
The biological relevance of this compound is further supported by its potential role in inflammatory disease modulation. Research published in Frontiers in Immunology (2024) suggests that similar molecules can inhibit the NF-κB signaling pathway, which is central to the development of chronic inflammation. The methoxycarbonyl group may play a role in modulating the redox state of the target protein, enhancing its inhibitory effects.
Challenges in the development of this compound include ensuring its metabolic stability and minimizing off-target effects. Ongoing studies are exploring the incorporation of fluorinated substituents to improve metabolic resistance while maintaining the molecule's binding affinity. These modifications are being tested in in vivo models to evaluate their impact on pharmacokinetic profiles.
The structural diversity of this compound also makes it a valuable candidate for drug repurposing strategies. By modifying specific functional groups, researchers aim to create derivatives with enhanced activity against different disease targets. For example, replacing the 2-methyl group with a hydroxyl or amino functionality could alter the molecule's interactions with specific receptors, expanding its therapeutic potential.
Overall, 4-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}-2-methylbenzoic acid represents a promising advancement in the field of molecular design. Its unique structure, combined with the latest developments in synthetic chemistry and biological activity assessment, positions it as a potential candidate for future therapeutic applications. Continued research into its mechanisms of action and optimization of its chemical properties will be essential for its successful translation into clinical use.
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